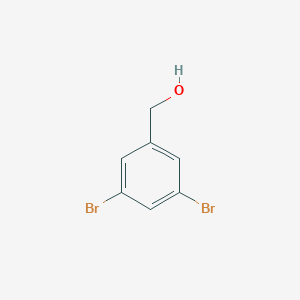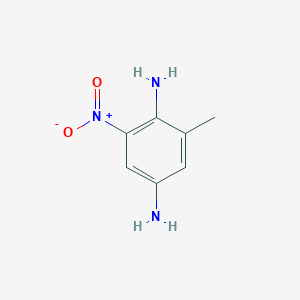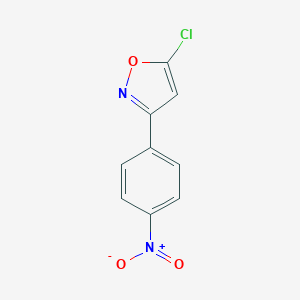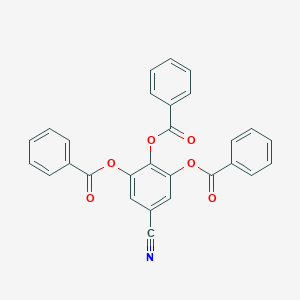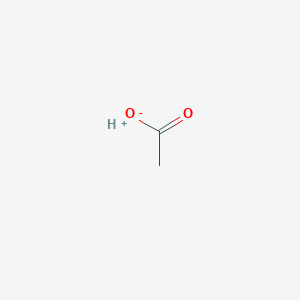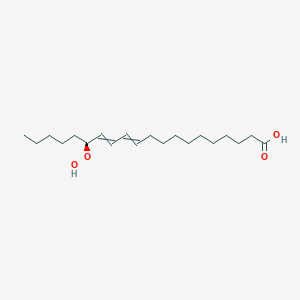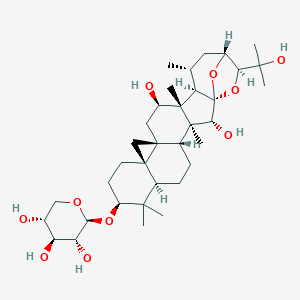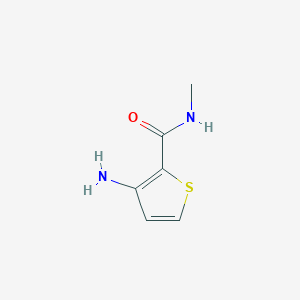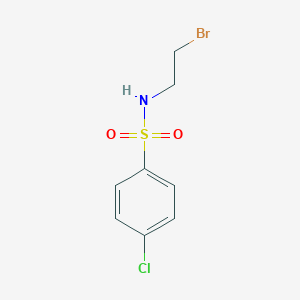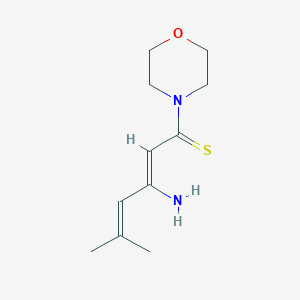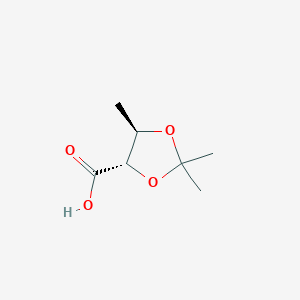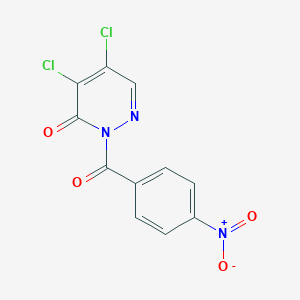
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone, also known as NBD-Cl, is a fluorescent reagent commonly used in biochemical and biophysical research. It is a highly sensitive and specific probe for detecting the presence and activity of proteins, nucleic acids, and other biomolecules.
Mécanisme D'action
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is a fluorophore that undergoes a significant increase in fluorescence intensity upon binding to biomolecules such as proteins and nucleic acids. The mechanism of action involves the formation of a covalent bond between the 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone and the target molecule, resulting in a change in the local environment of the fluorophore and an increase in fluorescence intensity.
Effets Biochimiques Et Physiologiques
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone has been shown to have minimal biochemical and physiological effects on biomolecules and living cells. It is non-toxic and does not interfere with the normal function of proteins and nucleic acids. However, it should be noted that excessive use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can lead to non-specific labeling and interfere with the accuracy of experimental results.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is its high sensitivity and specificity for detecting biomolecules. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is its short excitation wavelength, which can limit its use in certain experimental setups. Additionally, the covalent bond formed between 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone and the target molecule can sometimes interfere with the normal function of the biomolecule.
Orientations Futures
There are several future directions for the use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone in scientific research. One potential application is in the development of biosensors for detecting specific biomolecules in complex biological samples. Another direction is in the development of new labeling strategies that can improve the specificity and sensitivity of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone for detecting biomolecules. Finally, the use of 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone in combination with other imaging techniques such as super-resolution microscopy could provide new insights into the dynamics and interactions of biomolecules in living cells.
Méthodes De Synthèse
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can be synthesized by reacting 4,5-dichloro-3(2H)-pyridazinone with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone as a yellow powder with a melting point of 126-128°C.
Applications De Recherche Scientifique
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone is widely used in various scientific research applications such as protein labeling, enzyme activity assays, and fluorescence microscopy. It can be used to label proteins and peptides by reacting with primary amines or sulfhydryl groups. 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can also be used to monitor enzyme activity by measuring changes in fluorescence intensity or spectral properties. Furthermore, 4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone can be used in fluorescence microscopy to visualize the localization and dynamics of biomolecules in living cells.
Propriétés
Numéro CAS |
155164-69-5 |
|---|---|
Nom du produit |
4,5-Dichloro-2-(4-nitrobenzoyl)-3(2H)-pyridazinone |
Formule moléculaire |
C11H5Cl2N3O4 |
Poids moléculaire |
314.08 g/mol |
Nom IUPAC |
4,5-dichloro-2-(4-nitrobenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C11H5Cl2N3O4/c12-8-5-14-15(11(18)9(8)13)10(17)6-1-3-7(4-2-6)16(19)20/h1-5H |
Clé InChI |
DERVUVRIRITPTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)[N+](=O)[O-] |
Autres numéros CAS |
155164-69-5 |
Synonymes |
4,5-dichloro-2-(4-nitrobenzoyl)pyridazin-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



